![molecular formula C7H6N4O2S2 B12902101 N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide CAS No. 919401-27-7](/img/structure/B12902101.png)
N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Methylthio)-7-oxothiazolo[5,4-d]pyrimidin-6(7H)-yl)formamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both thiazole and pyrimidine rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Methylthio)-7-oxothiazolo[5,4-d]pyrimidin-6(7H)-yl)formamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF), yielding 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione. This intermediate is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up processes can be applied to produce this compound on a larger scale. This typically involves optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Methylthio)-7-oxothiazolo[5,4-d]pyrimidin-6(7H)-yl)formamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The chlorine atom in the intermediate can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-(2-(Methylthio)-7-oxothiazolo[5,4-d]pyrimidin-6(7H)-yl)formamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Thiazolopyrimidine derivatives are being investigated for their anticancer properties and as inhibitors of specific enzymes and receptors.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-(Methylthio)-7-oxothiazolo[5,4-d]pyrimidin-6(7H)-yl)formamide involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can interact with enzymes and receptors, inhibiting their activity. For example, thiazolopyrimidine derivatives have been shown to inhibit acetyl-CoA carboxylase and VEGF receptors, which are involved in fatty acid synthesis and angiogenesis, respectively .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine: Other thiazolopyrimidine derivatives with different substituents on the thiazole or pyrimidine rings.
Pyrimidine Derivatives: Compounds like 4-arylpyrimidines and 2-thioxo-1,2,3,4-tetrahydropyrimidines
Uniqueness
N-(2-(Methylthio)-7-oxothiazolo[5,4-d]pyrimidin-6(7H)-yl)formamide is unique due to the presence of both a methylthio group and a formamide group, which contribute to its distinct chemical properties and biological activities
Properties
CAS No. |
919401-27-7 |
|---|---|
Molecular Formula |
C7H6N4O2S2 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
N-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[5,4-d]pyrimidin-6-yl)formamide |
InChI |
InChI=1S/C7H6N4O2S2/c1-14-7-10-4-5(15-7)8-2-11(6(4)13)9-3-12/h2-3H,1H3,(H,9,12) |
InChI Key |
BMWZVNQQKOOIQJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(S1)N=CN(C2=O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


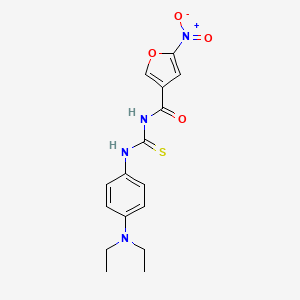
![2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran](/img/structure/B12902025.png)
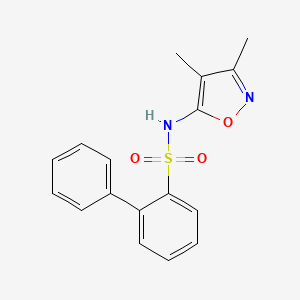
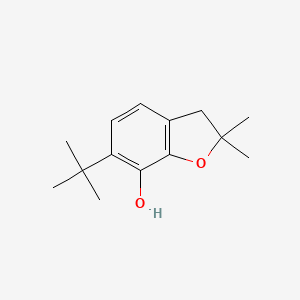
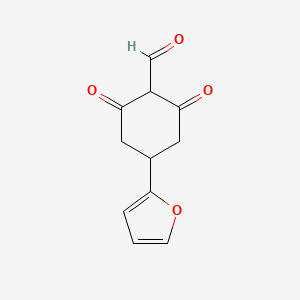
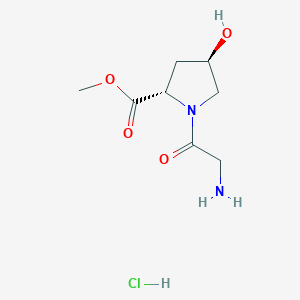
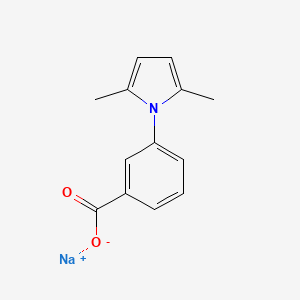
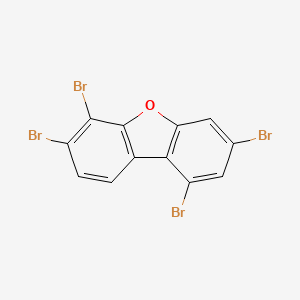
![4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine](/img/structure/B12902067.png)
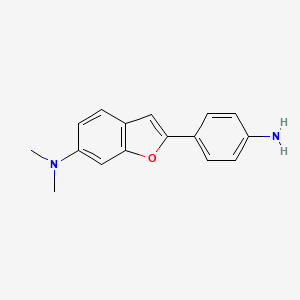
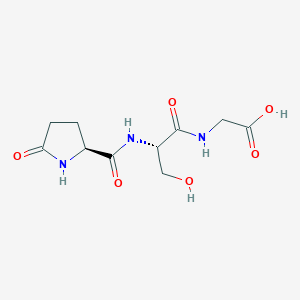
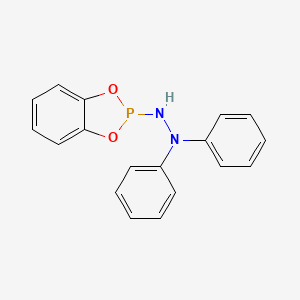
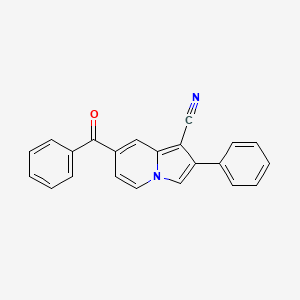
![Dibenzo[a,h]phenazine-1,8-diol](/img/structure/B12902099.png)
